

A Technical Guide to 4-Acetamido-3-nitrobenzoic Acid for Chemical Researchers

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Compound of Interest

Compound Name: 4-Acetamido-3-nitrobenzoic acid

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For immediate use by researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **4-Acetamido-3-nitrobenzoic acid**, a key chemical intermediate. This guide details its commercial availability, physicochemical properties, and critical experimental protocols for its application in synthetic chemistry.

Commercial Availability and Supplier Specifications

4-Acetamido-3-nitrobenzoic acid is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, ensuring its suitability for sensitive synthetic applications. Below is a summary of representative suppliers and their typical product specifications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification
Scimplify	61-27-2	C ₉ H ₈ N ₂ O ₅	224.17	Not specified
GIHI CHEMICALS CO.,LIMITED	1539-06-6	C ₉ H ₈ N ₂ O ₅	224.17	>99%
J&K Scientific	1539-06-6	C ₉ H ₈ N ₂ O ₅	224.17	98%
Srigen Lifesciences	Not specified	Not specified	Not specified	Not specified
Basr Fine Chemicals	Not specified	Not specified	Not specified	98%
SynthoCascade Research Labs	Not specified	Not specified	Not specified	98%
Syn Finechem Laboratories	Not specified	Not specified	Not specified	98%
JSK Chemicals	Not specified	Not specified	Not specified	95%

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Acetamido-3-nitrobenzoic acid** is essential for its effective use in experimental design. The following table summarizes key physical and chemical data.

Property	Value	Reference
CAS Number	1539-06-6	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₅	[1]
Molecular Weight	224.17 g/mol	[1]
Appearance	Beige to yellow crystalline powder	[1]
Melting Point	219-224 °C	[1][2]
Boiling Point	497.4 ± 40.0 °C at 760 mmHg (Predicted)	[1]
Density	1.5 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	Not available	
Solubility	Soluble in ether.	[3]
InChI Key	BRQIMWBIZLRLSV-UHFFFAOYSA-N	[2]
SMILES	CC(=O)NC1=C(C=C(C=C1)C(=O)O)N+(=O)O-	[2]

Experimental Protocols and Synthetic Utility

4-Acetamido-3-nitrobenzoic acid is a versatile building block in organic synthesis, primarily utilized for its reactive functional groups that allow for a variety of chemical transformations. Key reactions include the reduction of the nitro group to an amine and the hydrolysis of the acetamido group. These transformations open pathways to a wide range of more complex molecules, including precursors for neuraminidase inhibitors and other pharmaceutically relevant scaffolds.

Synthesis of 4-Acetamido-3-nitrobenzoic Acid via Nitration

The industrial preparation of **4-Acetamido-3-nitrobenzoic acid** is typically achieved through the nitration of 4-acetamidobenzoic acid. The following protocol is based on established patent literature.[4]

Reaction Scheme:



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Figure 1. Synthesis of 4-Acetamido-3-nitrobenzoic acid.

Methodology:

- Dissolution: Dissolve 4-acetamidobenzoic acid in aqueous nitric acid (70-84% by weight) while maintaining the temperature between 0 °C and 25 °C.[4]
- Nitration: Adjust the nitric acid concentration of the solution to 89-93% by weight. Maintain the reaction mass at a temperature between 0 °C and 25 °C until mononitration is complete. [4]
- Work-up: Drown the reaction mass in ice water to precipitate the product.[4]
- Isolation: Filter the pale yellow precipitate and wash with water. The product can be dried to yield **4-Acetamido-3-nitrobenzoic acid**. [4]

Reduction of the Nitro Group

A key transformation of **4-Acetamido-3-nitrobenzoic acid** is the reduction of its nitro group to form 4-acetamido-3-aminobenzoic acid, a valuable intermediate for the synthesis of various bioactive molecules, including neuraminidase inhibitors.[5]

Reaction Scheme:



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Figure 2. Reduction of 4-Acetamido-3-nitrobenzoic acid.

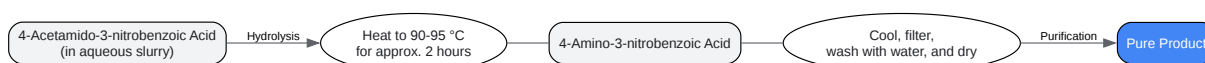
Methodology:

- **Reactant Mixture:** In a suitable flask, mix **4-Acetamido-3-nitrobenzoic acid** (1.5g, 3.4 mmol) with tin(II) chloride (10g, 61.9 mmol) in ethanol (40 ml).^[5]
- **Acidification:** Add concentrated hydrochloric acid to the mixture until a clear solution is formed.^[5]
- **Reaction:** Stir the mixture for 1 hour at room temperature, then reflux for 2-3 hours at 80-90 °C. During the reflux, add a few drops of concentrated HCl to maintain acidic conditions.^[5]
- **Work-up and Isolation:** After cooling, the product, 4-acetamido-3-aminobenzoic acid, can be isolated. The yield for this reaction is reported to be 58%.^[5]

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed to yield 4-amino-3-nitrobenzoic acid. This can be achieved without the isolation of the nitrated product from the synthesis reaction mass.^[4]

Reaction Scheme:



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Figure 3. Hydrolysis of 4-Acetamido-3-nitrobenzoic acid.

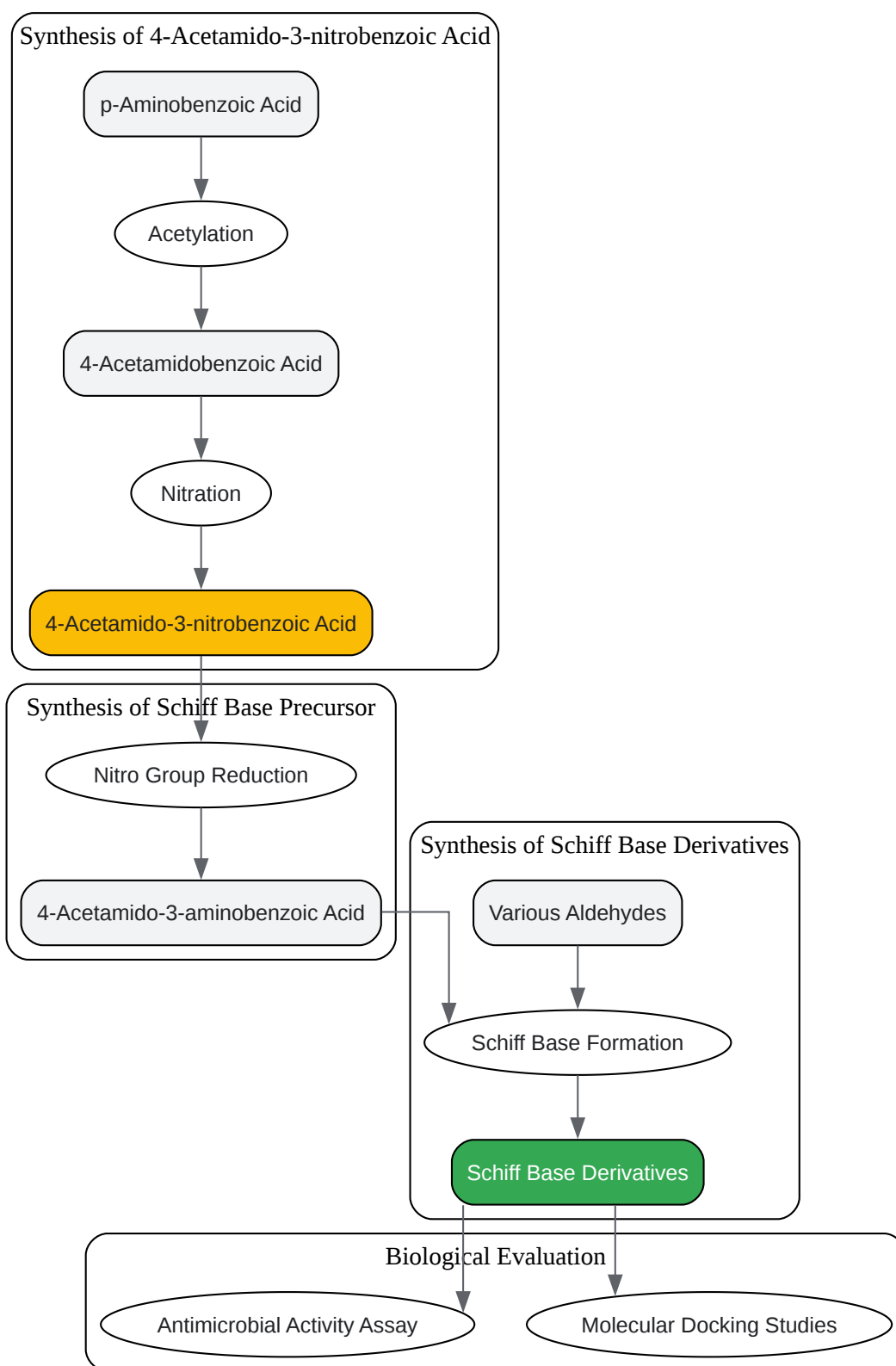
Methodology:

- Reaction Setup: Following the nitration of 4-acetamidobenzoic acid and drowning the reaction mass in water, the resulting aqueous slurry of **4-Acetamido-3-nitrobenzoic acid** is used directly.[\[4\]](#)
- Hydrolysis: Heat the slurry to a temperature of 90-95 °C for approximately 2 hours.[\[4\]](#)
- Isolation: After cooling, filter the bright yellow 4-amino-3-nitrobenzoic acid, wash it with water, and dry.[\[4\]](#)

Application in Multi-Step Synthesis: A Precursor to Neuraminidase Inhibitors

The reduced form of **4-Acetamido-3-nitrobenzoic acid** is a key intermediate in the synthesis of novel neuraminidase inhibitors. The following workflow illustrates its use in the preparation of Schiff base derivatives, which have shown potential as antimicrobial agents.[\[5\]](#)

Workflow for the Synthesis of Schiff Base Derivatives:



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Figure 4. Multi-step synthesis workflow.

This workflow highlights the journey from a simple starting material, p-aminobenzoic acid, to the target intermediate, **4-Acetamido-3-nitrobenzoic acid**. This intermediate is then transformed into a key precursor for the synthesis of a library of Schiff base derivatives, which are subsequently evaluated for their biological activity. This exemplifies the importance of **4-Acetamido-3-nitrobenzoic acid** as a versatile scaffold in drug discovery and development.

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